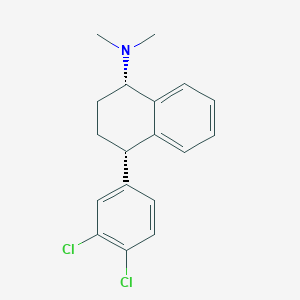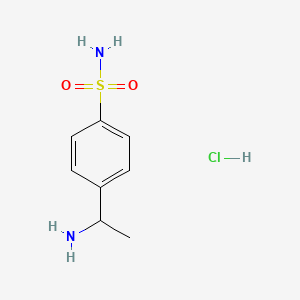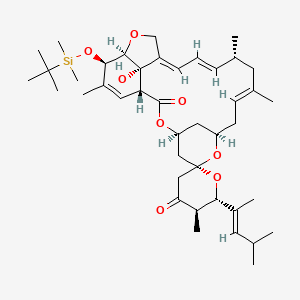
CID 169441978
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 169441978 is a chemical compound with unique properties that have garnered significant interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Its molecular structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials, drugs, and industrial processes.
Preparation Methods
The preparation of CID 169441978 involves several synthetic routes and reaction conditions. One common method includes the reaction of epoxy resin with aldehyde containing reactive hydrogen to obtain an aldehyde group-containing epoxy derivative, followed by a reaction with primary amine . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
CID 169441978 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of substituted compounds .
Scientific Research Applications
CID 169441978 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it serves as a tool for studying cellular processes and molecular interactions. In medicine, it has potential therapeutic applications, including drug development and disease treatment. Industrially, it is used in the production of advanced materials and chemicals .
Mechanism of Action
The mechanism of action of CID 169441978 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
CID 169441978 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable molecular structures and reactivity. this compound may exhibit distinct properties, such as higher reactivity, selectivity, or stability, making it more suitable for certain applications. Examples of similar compounds can be found in the PubChem database, which provides detailed information on their structures and properties .
Properties
Molecular Formula |
C24H32O6 |
|---|---|
Molecular Weight |
416.5 g/mol |
InChI |
InChI=1S/C24H32O6/c1-14-8-18-17-5-4-15-9-16(25)6-7-21(15,2)20(17)19(26)10-22(18,3)24(14)23(29-13-30-24)11-27-12-28-23/h6-7,9,14,17-20,26H,4-5,8,10-13H2,1-3H3/t14-,17-,18-,19-,20+,21-,22-,23?,24+/m0/s1 |
InChI Key |
ZVUKJCRDHBHOOD-VTPMTZMMSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@@]15C6(COCO6)OCO5)C)O)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C15C6(COCO6)OCO5)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-[[(1S)-1-cyano-3,3,3-trideuterio-2,2-bis(trideuteriomethyl)propyl]amino]-2-phenylacetamide](/img/structure/B13451401.png)
![(1RS,4RS&,5SR&,6SR)-7-azabicyclo[4.2.0]octane-4,5-diol,trifluoroaceticacid](/img/structure/B13451402.png)


![N-[6-bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B13451418.png)


![5-Bromo-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B13451431.png)



